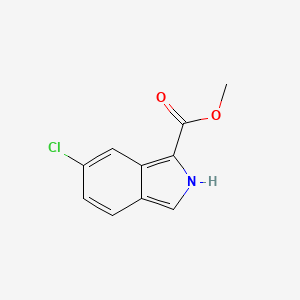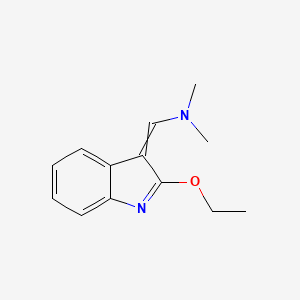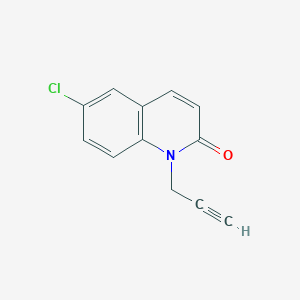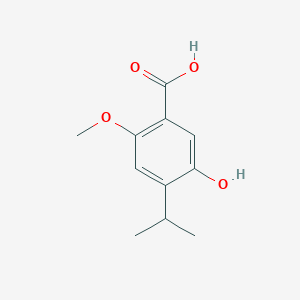
Ethyl 5-chloro-4-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-4-methoxypicolinate is a heterocyclic organic compound with the molecular formula C9H10ClNO3. It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-4-methoxypicolinate typically involves the esterification of 5-chloro-4-methoxypyridine-2-carboxylic acid. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethyl-5-Chlor-4-methoxypicolinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom in der 5-Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Cyclisierung: Die Verbindung kann Cyclisierungsreaktionen eingehen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumazid oder primäre Amine in Gegenwart einer Base wie Natriumhydroxid.
Hydrolyse: Saure oder basische Hydrolyse unter Verwendung von Salzsäure oder Natriumhydroxid.
Cyclisierung: Katalysatoren wie Palladium oder Kupfer in Gegenwart von Liganden und Basen.
Wichtigste gebildete Produkte:
- Substituierte Derivate von Ethyl-5-Chlor-4-methoxypicolinat.
- 5-Chlor-4-methoxypyridin-2-carbonsäure.
- Verschiedene heterocyclische Verbindungen, die durch Cyclisierung gebildet werden .
Wissenschaftliche Forschungsanwendungen
Ethyl-5-Chlor-4-methoxypicolinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Medizin: Als Vorläufer für die Entwicklung pharmazeutischer Verbindungen untersucht.
Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Chlor-4-methoxypicolinat hängt hauptsächlich mit seiner Fähigkeit zusammen, über seine funktionellen Gruppen mit biologischen Zielstrukturen zu interagieren. Die Chlor- und Methoxygruppen können an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, während die Estergruppe einer Hydrolyse unterliegen kann, um aktive Metaboliten freizusetzen. Diese Wechselwirkungen können verschiedene molekulare Pfade modulieren, was zu den beobachteten biologischen Effekten führt .
Ähnliche Verbindungen:
Ethyl-5-Chlor-4-hydroxypicolinat: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
Ethyl-5-Chlor-4-aminopicolinat: Enthält eine Aminogruppe in der 4-Position.
Ethyl-5-Chlor-4-nitropicolinat: Besitzt eine Nitrogruppe in der 4-Position.
Einzigartigkeit: Ethyl-5-Chlor-4-methoxypicolinat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Methoxygruppe erhöht seine Lipophilie, wodurch seine Fähigkeit, biologische Membranen zu durchdringen, möglicherweise verbessert wird .
Wirkmechanismus
The mechanism of action of ethyl 5-chloro-4-methoxypicolinate is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-4-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 5-chloro-4-aminopicolinate: Contains an amino group at the 4-position.
Ethyl 5-chloro-4-nitropicolinate: Features a nitro group at the 4-position.
Uniqueness: Ethyl 5-chloro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
ethyl 5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
GJVLEHZKXGHKFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(C(=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)






![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)


